molecular formula C9H9FO2 B2641986 3-(4-Fluorophenyl)oxetan-3-ol CAS No. 1379812-16-4

3-(4-Fluorophenyl)oxetan-3-ol

Katalognummer: B2641986
CAS-Nummer: 1379812-16-4
Molekulargewicht: 168.167
InChI-Schlüssel: NNHFJBKJNLSAKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluorophenyl)oxetan-3-ol (CAS 1379812-16-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery programs. This compound features an oxetane moiety, a versatile and polar four-membered oxygen-containing heterocycle known for its considerable ring strain and nearly planar structure . The oxetane ring is highly valued for its compact size and polarity, occupying a similar volume to a gem-dimethyl group while possessing a dipole moment and hydrogen-bond accepting properties analogous to a carbonyl group . This unique combination of properties makes this compound a valuable scaffold for altering key characteristics of lead compounds, including reducing lipophilicity, improving aqueous solubility, and enhancing metabolic stability . In drug discovery, incorporating the oxetane ring is a established strategy to improve physicochemical properties. Research indicates this motif can positively influence pharmacokinetic profiles, modulate P-glycoprotein efflux, and reduce toxicity risks such as cytochrome P450 suppression and hERG inhibition . The 4-fluorophenyl substitution further adds versatility, making this compound a crucial intermediate for synthesizing novel bioactive molecules. It is strictly for research and development purposes and is not intended for diagnostic or therapeutic use .

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHFJBKJNLSAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-(4-Fluorophenyl)oxetan-3-ol (CAS 1379812-16-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Fluorophenyl)oxetan-3-ol represents a high-value structural motif in modern medicinal chemistry, specifically designed to address the "lipophilicity-solubility" paradox. As a 3,3-disubstituted oxetane, this molecule serves as a superior bioisostere for the gem-dimethyl group (


) and the carbonyl group (

).

By incorporating the polar, four-membered oxetane ring, researchers can lower the lipophilicity (


) of a drug candidate while blocking metabolic soft spots, particularly when the 4-fluorophenyl moiety is utilized to prevent para-oxidation. This guide details the synthesis, physicochemical advantages, and strategic application of this core in lead optimization.

Physicochemical Profile & Structural Logic[1]

The strategic value of CAS 1379812-16-4 lies in its ability to modulate physicochemical properties without altering the overall vector of the pharmacophore.

Core Data Table
PropertyValue / Description
CAS Number 1379812-16-4
IUPAC Name This compound
Molecular Formula

Molecular Weight 168.17 g/mol
H-Bond Donors 1 (Tertiary Alcohol)
H-Bond Acceptors 2 (Oxetane Oxygen + Alcohol Oxygen)
Predicted LogP ~1.2 (vs. ~2.5 for the gem-dimethyl analog)
Key Pharmacophore 4-Fluorophenyl (Metabolic blocker) + Oxetane (Solubility enhancer)
The "Oxetane Effect"

Replacing a gem-dimethyl group with an oxetane ring typically reduces the calculated LogP (cLogP) by approximately 1.0 unit. This is attributed to the high dipole moment of the oxetane ring and the exposed oxygen atom, which acts as a weak hydrogen bond acceptor.

  • Gem-Dimethyl Analog: High lipophilicity, potential metabolic liability at methyl groups.

  • Oxetane Analog (Target): Lower lipophilicity, metabolically stable ring, improved aqueous solubility.[1]

Synthetic Methodology

The synthesis of this compound relies on the nucleophilic addition of an organometallic reagent to oxetan-3-one . This reaction requires strict kinetic control to prevent ring-opening or polymerization of the strained oxetane system.

Reaction Pathway

The standard protocol involves the addition of 4-fluorophenylmagnesium bromide (Grignard reagent) to oxetan-3-one in anhydrous THF or Diethyl Ether.

Detailed Protocol

Note: All steps must be performed under an inert atmosphere (


 or 

) using oven-dried glassware.

Reagents:

  • Oxetan-3-one (Commercial or freshly prepared).

  • 4-Fluorophenylmagnesium bromide (1.0 M in THF).

  • Anhydrous THF.

  • Saturated aqueous Ammonium Chloride (

    
    ).
    

Step-by-Step Workflow:

  • Preparation: Charge a 3-neck round-bottom flask with oxetan-3-one (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents the Grignard reagent from acting as a base and causing ring-opening elimination.

  • Addition: Add 4-fluorophenylmagnesium bromide (1.2 equiv) dropwise via syringe pump or addition funnel over 30 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction carefully at 0°C with saturated aqueous

    
    . Do not use strong acids (e.g., HCl), as the oxetane ring is acid-sensitive.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10-40% EtOAc).

    • Note: The product is a polar alcohol; ensure the column is flushed adequately.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Oxetan-3-one (In Anhydrous THF) Cooling Cool to -78°C (Kinetic Control) Start->Cooling Addition Add 4-F-Ph-MgBr (Dropwise, 1.2 equiv) Cooling->Addition Warm Warm to 0°C (2 Hours) Addition->Warm Decision TLC Check: SM Consumed? Warm->Decision Decision->Warm No (Stir longer) Quench Quench: Sat. NH4Cl (Avoid Strong Acid!) Decision->Quench Yes Workup Extract (EtOAc) Dry (Na2SO4) Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Product Product: this compound Purify->Product

Figure 1: Synthetic workflow for the Grignard addition to oxetan-3-one, highlighting critical temperature control points.

Strategic Application in Drug Design

The this compound moiety is not just a passive scaffold; it is a functional tool for Lead Optimization.

The Metabolic Blockade

The 4-fluorophenyl group is a classic bioisostere for a phenyl group. The fluorine atom at the para position blocks Cytochrome P450-mediated hydroxylation (metabolic soft spot), significantly extending the half-life (


) of the molecule.
The Solubilizing Module

When a drug candidate suffers from high lipophilicity (LogP > 3) and poor solubility, replacing a gem-dimethyl linker or a cyclohexyl group with the 3,3-disubstituted oxetane can rescue the series.

  • Conformational Control: The oxetane ring is puckered, providing a distinct 3D vector compared to the flat carbonyl or the flexible gem-dimethyl group.

  • Hydrogen Bonding: The oxetane oxygen can accept hydrogen bonds from water, improving solvation energy.

Visualization: Lead Optimization Logic

LeadOpt Problem Lead Compound Issue: High LogP / Poor Solubility Strategy Strategy: Bioisosteric Replacement Problem->Strategy OptionA Option A: Gem-Dimethyl (Maintains Lipophilicity) Strategy->OptionA OptionB Option B: Oxetane (CAS 1379812-16-4) (Reduces LogP ~1.0 unit) Strategy->OptionB OutcomeA Result A: Metabolic Liability (Me) Low Solubility OptionA->OutcomeA OutcomeB Result B: Blocked Metabolism (F) High Solubility Stable Scaffold OptionB->OutcomeB

Figure 2: Decision logic for selecting the fluorinated oxetane scaffold over traditional alkyl linkers during lead optimization.

Handling, Stability, and QC

Stability Profile

While 3,3-disubstituted oxetanes are more stable than their mono-substituted counterparts, they remain sensitive to acidic environments.

  • Acid Stability: Susceptible to ring opening in strong aqueous acids (e.g., 1M HCl) to form the corresponding 1,3-diol.

  • Base Stability: Generally stable to basic conditions (e.g., NaOH, carbonates).

  • Thermal Stability: Stable at standard laboratory temperatures; however, distillation should be avoided.

Quality Control (NMR Validation)

To validate the synthesis of CAS 1379812-16-4, look for these diagnostic NMR signals:

  • 
     NMR:  The oxetane methylene protons (
    
    
    
    ) typically appear as two doublets (roofing effect) in the range of 4.5 – 5.0 ppm . This is distinct from standard alkyl chains.
  • 
     NMR:  A single distinct peak around -110 to -120 ppm  confirms the presence of the fluorine atom on the aromatic ring.
    

References

  • Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters.

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Medicinal Chemistry." Drug Discovery Today.

Sources

The Oxetane Ring: A Modern Bioisostere for Next-Generation Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of molecular fragments, or bioisosterism, is a cornerstone of modern medicinal chemistry, enabling the optimization of drug candidates' pharmacological and pharmacokinetic profiles. Among the emerging bioisosteres, the oxetane ring has garnered significant attention for its unique combination of properties. This guide provides a comprehensive technical overview of oxetanes as bioisosteres, delving into their profound impact on the physicochemical properties of molecules, their synthesis, and their successful application in drug discovery. We will explore the causal relationships behind the observed improvements in aqueous solubility, metabolic stability, and target engagement, supported by quantitative data and detailed experimental protocols. This document serves as a practical resource for scientists seeking to leverage the oxetane motif in the design of novel therapeutics.

The Rise of the Oxetane Bioisostere: Beyond a Simple Cycloalkane Analogue

Bioisosterism, the interchange of atoms or groups of atoms within a molecule that retain similar chemical and physical properties, is a powerful strategy to enhance drug-like characteristics.[1] While classical isosteres often involve atoms with similar valence electron configurations, non-classical bioisosteres, such as the oxetane ring, offer more nuanced and often more impactful modulations of a molecule's properties.[1]

The oxetane, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable tool in the medicinal chemist's arsenal.[2] Its appeal lies in its distinct stereoelectronic properties that allow it to serve as a superior surrogate for commonly employed functionalities like gem-dimethyl groups and carbonyl moieties.[3][4]

Oxetane as a gem-Dimethyl Bioisostere: Introducing Polarity and Improving Metabolic Stability

The gem-dimethyl group is frequently incorporated into drug candidates to sterically shield adjacent functionalities from metabolic degradation. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other pharmacokinetic parameters.[5] The oxetane ring provides an elegant solution to this challenge. It occupies a similar molecular volume to the gem-dimethyl group but introduces a polar oxygen atom, thereby increasing the overall polarity of the molecule.[6] This often leads to a significant improvement in aqueous solubility.[7]

Furthermore, the oxetane ring is generally more metabolically stable than a gem-dimethyl group, as the C-H bonds are less susceptible to enzymatic oxidation.[8] The strategic replacement of a metabolically labile gem-dimethyl group with an oxetane can thus enhance the metabolic half-life of a drug candidate.

Oxetane as a Carbonyl Bioisostere: Enhancing Stability and Modulating Basicity

The carbonyl group is a ubiquitous functional group in pharmaceuticals, but it can be susceptible to metabolic reduction or nucleophilic attack. The oxetane ring can mimic the hydrogen bond accepting ability and dipole moment of a carbonyl group while being significantly more chemically and metabolically robust.[1][8]

A particularly impactful application of the oxetane ring is the modulation of the basicity (pKa) of adjacent amines. The electron-withdrawing nature of the oxetane oxygen atom can significantly reduce the pKa of a neighboring amine, a property that has been exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of numerous drug candidates.[3][6] This reduction in basicity can lead to improved cell permeability and reduced off-target effects, such as hERG channel inhibition.

Impact on Physicochemical Properties: A Quantitative Perspective

The incorporation of an oxetane moiety can have a profound and predictable impact on a molecule's physicochemical properties. The following sections provide a quantitative overview of these effects, supported by data from matched molecular pair analyses.

Aqueous Solubility

The introduction of an oxetane in place of a gem-dimethyl group or a methylene group typically leads to a substantial increase in aqueous solubility. This is primarily due to the ability of the oxetane oxygen to act as a hydrogen bond acceptor, improving interactions with water molecules.

Original Moiety Bioisosteric Replacement Fold Increase in Aqueous Solubility (Typical Range) Reference
gem-Dimethyl3,3-Disubstituted Oxetane4 to >4000[7]
MethyleneOxetane25 to 4000[7]
Lipophilicity (LogP/LogD)

The replacement of a non-polar group like a gem-dimethyl with a more polar oxetane generally leads to a decrease in lipophilicity (LogP or LogD). This can be advantageous for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Original Moiety Bioisosteric Replacement Change in LogD (Typical Range) Reference
gem-Dimethyl3,3-Disubstituted Oxetane-0.5 to -1.5[3]
Carbonyl3-Substituted OxetaneVariable, often a slight increase[8]
Metabolic Stability

Oxetanes, particularly 3,3-disubstituted oxetanes, are generally more resistant to metabolic degradation compared to their gem-dimethyl or carbonyl counterparts. The steric hindrance provided by the substituents on the 3-position protects the ether oxygen and adjacent C-H bonds from enzymatic attack.[3][4]

Parent Compound (with gem-dimethyl) Oxetane Analogue Improvement in Metabolic Stability (e.g., reduced clearance) Reference
Compound AOxetane Analogue of ASignificant reduction in intrinsic clearance[8]
Compound BOxetane Analogue of BIncreased half-life in human liver microsomes[6]
Amine Basicity (pKa)

The inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of an adjacent amine. This effect is most pronounced when the oxetane is directly attached to the nitrogen atom or is in close proximity.

Parent Compound (Amine) Oxetane-Containing Analogue pKa of Amine ΔpKa Reference
4-Ethyl-piperazine derivative4-(Oxetan-3-yl)-piperazine derivative8.0-1.6[3]
Piperidine derivativePiperidine with adjacent oxetane7.8-1.5[3]

Synthetic Strategies for the Incorporation of Oxetanes

The successful integration of oxetanes into drug discovery programs has been facilitated by the development of robust synthetic methodologies. The two most common approaches for the synthesis of the oxetane ring are the Williamson ether synthesis and the Paternò-Büchi reaction.

Williamson Ether Synthesis: A Classic Approach to Oxetane Formation

The intramolecular Williamson ether synthesis is a reliable and widely used method for the construction of the oxetane ring. This reaction involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a hydroxyl group at the other, under basic conditions.

G cluster_0 Williamson Ether Synthesis for Oxetanes Start 1,3-Diol Intermediate1 Mono-protected or Mono-activated Diol Start->Intermediate1 Protection/ Activation Intermediate2 1,3-Halohydrin or Tosylate Intermediate1->Intermediate2 Halogenation/ Tosylation Product Oxetane Intermediate2->Product Intramolecular Cyclization Base Base (e.g., NaH) Base->Intermediate2

Caption: Generalized workflow for oxetane synthesis via Williamson etherification.

This protocol describes the synthesis of a 3-substituted oxetane via a two-step sequence involving monotosylation followed by intramolecular cyclization.

Step 1: Monotosylation of 2-Phenylpropane-1,3-diol

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenylpropane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add pyridine (1.1 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.05 eq), maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylate.

Step 2: Intramolecular Cyclization

  • Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the crude mono-tosylate from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-phenyloxetane.

Paternò-Büchi Reaction: A Photochemical Approach to Oxetanes

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane.[2] This reaction is particularly useful for the synthesis of highly substituted oxetanes that may be difficult to access via other methods.

G cluster_1 Paternò-Büchi Reaction Reactants Carbonyl Compound + Alkene Excitation Photo-excitation (hν) Reactants->Excitation Cycloaddition [2+2] Cycloaddition Reactants->Cycloaddition ExcitedState Excited State Carbonyl Excitation->ExcitedState ExcitedState->Cycloaddition Product Oxetane Cycloaddition->Product

Sources

Metabolic Stability & Bioisosteric Utility: Oxetane vs. Gem-Dimethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Gem-Dimethyl" Paradigm

In modern lead optimization, the gem-dimethyl group (


) has long been a staple for blocking metabolic "soft spots" (typically 

-methylene sites susceptible to cytochrome P450 oxidation). However, this metabolic blockade comes at a steep price: increased lipophilicity (+0.6 to +0.8 LogP), which often degrades aqueous solubility and increases nonspecific binding.

This guide analyzes the 3,3-disubstituted oxetane as a superior bioisostere.[1] Often termed the "polar gem-dimethyl," the oxetane ring offers a unique solution to the "metabolic stability vs. solubility" trade-off. By replacing a lipophilic gem-dimethyl group with a polar oxetane, researchers can simultaneously block metabolic oxidation, lower LogP by ~1.0 unit, and modulate the pKa of adjacent amines, all while maintaining a similar steric volume.[2]

The Bioisosteric Rationale[1]

The transition from gem-dimethyl to oxetane represents a "diagonal shift" in chemical space—maintaining structural integrity while drastically altering physicochemical properties.

Structural Mimicry

The bond angles and steric demand of the 3,3-disubstituted oxetane closely mimic the gem-dimethyl group.

  • Gem-dimethyl: C-C-C angle

    
     109.5° (tetrahedral).
    
  • Oxetane: C-O-C angle

    
     92°; however, the vectors of the substituents at the 3-position align closely with the methyl groups of a gem-dimethyl moiety, allowing the oxetane to fit into the same hydrophobic pockets, provided the receptor tolerates the polarity.
    
Physicochemical Impact Data

The following table summarizes the quantitative impact of this bioisosteric switch, derived from the foundational work by Carreira, Müller, and the Roche medicinal chemistry group.

Propertygem-Dimethyl (

)
Oxetane (3,3-disubstituted)Impact (

)
Lipophilicity (LogP) High (Increases LogP)Low (Decreases LogP)

LogP

-1.0
Aqueous Solubility LowHigh4x to 4000x increase
Metabolic Stability (

)
High (Blocks

-oxidation)
High (Blocks

-oxidation)
Comparable / Superior
Basicity (pKa of

-amine)
Minimal effectStrong Inductive Effect (-I)

pKa

-2.7 units
H-Bonding NoneH-Bond Acceptor+1 Acceptor

Metabolic Stability Mechanisms[3][4][5][6][7][8]

Contrary to the intuition that strained rings are metabolically labile, 3,3-disubstituted oxetanes exhibit remarkable stability.

Mechanism of CYP Blockade

Both groups function by removing abstractable hydrogen atoms from the


-position. However, oxetanes add a secondary layer of protection:
  • Steric Blockade: Like the gem-dimethyl, the oxetane ring prevents CYP450 enzymes from accessing the carbon center for hydroxylation.

  • Lipophilicity Reduction: CYP enzymes generally prefer lipophilic substrates. The significant drop in LogP (-1.[3]0) reduces the compound's affinity for the CYP active site, lowering intrinsic clearance (

    
    ) globally, not just at the local site.
    
The "Ring Opening" Myth vs. Reality

A common concern is that the ring strain (~26 kcal/mol) makes oxetanes susceptible to acid-catalyzed hydrolysis or nucleophilic attack (similar to epoxides).

  • Epoxides: Highly reactive; susceptible to epoxide hydrolases.

  • Oxetanes: 3,3-disubstitution creates a kinetic barrier to ring opening. Under physiological conditions (pH 7.4, 37°C), 3,3-disubstituted oxetanes are chemically and metabolically stable. They generally do not undergo ring opening by hydrolases or glutathione conjugation unless activated by specific, rare metabolic pathways.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates.

MetabolicFates Substrate Lead Compound (Metabolic Soft Spot) GemDimethyl Gem-Dimethyl Analog (High LogP) Substrate->GemDimethyl Optimization Oxetane Oxetane Analog (Low LogP) Substrate->Oxetane Optimization CYP_Attack CYP450 Oxidation (Hydroxylation) Substrate->CYP_Attack Rapid Metabolism GemDimethyl->CYP_Attack Lipophilicity attracts CYPs to other sites Stable Metabolically Stable (Low Clearance) GemDimethyl->Stable Blocks Site Oxetane->Stable Blocks Site + Lowers Affinity RingOpen Ring Opening (Hydrolysis) Oxetane->RingOpen Rare/Negligible (Kinetic Barrier) Clearance High Clearance (Metabolite) CYP_Attack->Clearance

Figure 1: Comparative metabolic fates. Oxetanes provide a dual-mechanism for stability: steric blockage of the metabolic site and reduced lipophilic affinity for CYP enzymes.

Experimental Protocols

To validate the stability of oxetane analogs, a standard microsomal stability assay is used. However, the analysis method must be tuned to detect potential (though rare) ring-opening metabolites.

Microsomal Stability Assay (HLM/RLM)

Objective: Determine Intrinsic Clearance (


) and identify major metabolites.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).[4]

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS).

Protocol Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to 1

    
    M (final <1% DMSO). Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, 45 min, remove aliquots (50

    
    L).
    
  • Termination: Immediately dispense into 150

    
    L ice-cold Stop Solution (ACN) to precipitate proteins.
    
  • Clarification: Centrifuge at 4000g for 20 min.

  • Analysis: LC-MS/MS of supernatant.

Metabolite Identification (Crucial for Oxetanes)

When analyzing the MS data, specifically monitor for:

  • M+16: Standard hydroxylation (oxidation).

  • M+18: Water adduct (indicative of ring opening / hydrolysis).

  • M+34: Diol formation (oxidation + hydration).

Note: If M+18 is absent, the oxetane ring is intact, validating its bioisosteric stability.

AssayWorkflow Start Start: Test Compound (1 µM) Incubate Incubate with Microsomes + NADPH (37°C) Start->Incubate Sample Sampling (0, 5, 15, 30, 45 min) Incubate->Sample Quench Quench with ACN (Precipitate Protein) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Decision Check Metabolites Analyze->Decision Result1 Stable (High t1/2) Decision->Result1 >80% Parent Result2 Unstable (Oxidation M+16) Decision->Result2 CYP Attack Result3 Unstable (Ring Open M+18) Decision->Result3 Hydrolysis

Figure 2: Step-by-step workflow for validating metabolic stability and identifying ring-opening liabilities.

Case Studies in Drug Development

Ziresovir (AK0529): pKa Modulation

Context: Ziresovir is an RSV fusion protein inhibitor.[5][6][7] Early leads contained basic amines that led to high tissue accumulation (high Vss) but potential toxicity and off-target effects.

  • The Fix: A 3-amino-3-(aminomethyl)oxetane moiety was introduced.

  • Mechanism: The oxetane oxygen exerts a strong inductive electron-withdrawing effect (-I), reducing the pKa of the adjacent amine.[2][8]

  • Result: This lowered the basicity without sacrificing the steric bulk required for binding. The result was a compound with an optimized safety window, improved oral bioavailability, and excellent metabolic stability, moving into Phase III clinical trials.

Entospletinib Analog: Solubility & Selectivity

Context: In the optimization of SYK inhibitors, a morpholine group was replaced to improve properties.

  • Challenge: Replacing morpholine with ethyl-piperazine improved metabolic stability but increased basicity (pKa ~8.0), leading to poor T-cell vs. B-cell selectivity.[9][8]

  • The Fix: Introduction of an oxetane on the piperazine (replacing the ethyl group).

  • Result: The oxetane reduced the pKa to ~6.4 (restoring selectivity), maintained the high metabolic stability of the piperazine, and significantly enhanced solubility at pH 2 compared to the ethyl analog.[9][8]

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][10] Angewandte Chemie International Edition, 45(46), 7736-7739. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[8] Chemical Reviews, 116(19), 12150–12233. Link

  • Zheng, X., et al. (2019). "Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor."[6][7] Journal of Medicinal Chemistry, 62(13), 6003–6014. Link

  • Müller, K., et al. (2009). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Context on bioisosteres and polarity). Link

Sources

Methodological & Application

Introduction: The Strategic Value of the Oxetane Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 3-Substituted-3-Hydroxyoxetanes via Grignard Addition to 3-Oxetanone

The oxetane ring, a four-membered cyclic ether, has become an increasingly important structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional vector for exploring chemical space.[1] 3-Oxetanone, a commercially available and versatile building block, serves as a key entry point for the synthesis of diverse oxetane-containing scaffolds.[2]

The Grignard addition to 3-oxetanone is a fundamental and powerful carbon-carbon bond-forming reaction that provides direct access to 3-substituted-3-hydroxyoxetanes.[3] These tertiary alcohols are valuable intermediates, enabling further functionalization and the construction of more complex molecular architectures. However, the inherent ring strain of the oxetane core and the high reactivity of the Grignard reagent necessitate a carefully controlled and optimized protocol to achieve high yields and minimize side reactions.[1]

This technical guide provides a comprehensive overview of the Grignard addition to 3-oxetanone, detailing the mechanistic underpinnings, a field-proven experimental protocol, and a troubleshooting guide for researchers, scientists, and drug development professionals.

Reaction Mechanism and Key Considerations

The Grignard reaction is a nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[4] In the case of 3-oxetanone, this reaction proceeds via a well-established mechanism to form a tertiary alcohol, with the key challenge being the preservation of the strained four-membered ring.[1][5]

The Core Mechanism
  • Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent (R-MgX) renders the carbon atom strongly nucleophilic.[6] This nucleophile attacks the electrophilic carbonyl carbon of 3-oxetanone. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[5]

  • Aqueous Workup: The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the magnesium alkoxide to yield the final 3-substituted-3-hydroxyoxetane product and forms water-soluble magnesium salts, which are easily removed during extraction.[7][8]

Grignard_Mechanism Grignard Addition to 3-Oxetanone cluster_intermediate Intermediate cluster_products Products Oxetanone 3-Oxetanone Alkoxide Tetrahedral Magnesium Alkoxide Intermediate Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide 1. Nucleophilic Attack (Anhydrous Ether, Low Temp.) Product 3-Substituted-3-Hydroxyoxetane Alkoxide->Product 2. Aqueous Workup (e.g., sat. NH₄Cl)

Caption: The two-stage mechanism of Grignard addition to 3-oxetanone.

Critical Experimental Parameters: The "Why" Behind the Protocol
  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with any protic source, such as water, alcohols, or carboxylic acids.[5][9] This reaction deactivates the reagent, forming an alkane (R-H) and preventing the desired addition to the carbonyl.[7] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used throughout the reaction.

  • Solvent Choice: The reaction is typically performed in anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF). These solvents are crucial as they solvate the magnesium center of the Grignard reagent, stabilizing it and keeping it in solution.[9] THF is often preferred for its higher boiling point and better solvating ability for more complex Grignard reagents.

  • Temperature Control: This is arguably the most critical parameter. The reaction is highly exothermic. Low temperatures (typically -78 °C to 0 °C) are essential for several reasons:

    • Preserving the Oxetane Ring: While the 3-hydroxyoxetane product is generally stable under neutral or basic conditions, the strain in the four-membered ring makes it susceptible to ring-opening under harsh conditions, especially acidic ones.[1][2] Low temperatures minimize the risk of undesired side reactions.

    • Controlling Reactivity: Slow addition of the ketone to the Grignard solution (or vice-versa, depending on the scale and specific reagents) at low temperatures helps to control the exotherm and prevent localized heating, which can lead to side product formation.

  • Quenching Procedure: A careful quench with a mild acid is vital. Using strong acids like HCl or H₂SO₄ can promote the acid-catalyzed ring-opening of the desired 3-hydroxyoxetane product.[1] Saturated aqueous ammonium chloride is the reagent of choice as it is sufficiently acidic to protonate the alkoxide but mild enough to avoid significant degradation of the product.

Detailed Experimental Protocol

This protocol describes a general procedure for the addition of methylmagnesium bromide to 3-oxetanone. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents:

  • 3-Oxetanone

  • Methylmagnesium bromide solution (e.g., 3.0 M in Diethyl Ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware (round-bottom flasks, addition funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Glassware and System Preparation:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Flame-dry all glassware under vacuum (or oven-dry at >120 °C for several hours) and allow it to cool to room temperature under a stream of inert gas.

  • Reaction Setup:

    • To the cooled flask, add 3-oxetanone (1.0 eq).

    • Dissolve the 3-oxetanone in anhydrous THF (approx. 0.2 M concentration).

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Grignard Addition:

    • Using a dry syringe, slowly add the methylmagnesium bromide solution (1.1 to 1.2 eq) to the stirred solution of 3-oxetanone over 20-30 minutes.

    • Causality Check: A slight excess of the Grignard reagent ensures complete consumption of the starting ketone. Slow addition is critical to maintain the low temperature and control the reaction's exotherm.

    • Monitor the internal temperature to ensure it does not rise significantly above -70 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Workup:

    • While maintaining cooling, slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction. An initial exothermic reaction and gas evolution may be observed. Continue adding until no further reaction is apparent.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel. If solids are present, add more water and ethyl acetate to dissolve them.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 3-methyl-3-hydroxyoxetane can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture or prolonged storage. 2. Insufficiently dried glassware or solvent.[9] 3. Reaction temperature was too low, preventing initiation.1. Titrate the Grignard reagent before use to determine its exact molarity. Use freshly purchased or prepared reagent. 2. Ensure all glassware is rigorously flame- or oven-dried. Use a fresh bottle of anhydrous solvent. 3. After addition at low temperature, allow the reaction to warm slowly to 0 °C or room temperature to ensure completion.
Recovery of Starting Material 1. Insufficient Grignard reagent was added. 2. Grignard reagent was partially quenched by moisture.1. Use a slight excess (1.1-1.2 eq) of the Grignard reagent. 2. Re-verify anhydrous conditions.
Formation of Side Products (e.g., ring-opened diols) 1. Reaction temperature was too high. 2. Quench was performed with a strong acid.[1] 3. Product instability on silica gel during chromatography.1. Maintain strict temperature control during addition and stirring. 2. Always use a mild quenching agent like saturated aq. NH₄Cl. 3. Consider deactivating the silica gel with triethylamine before chromatography or use an alternative purification method like distillation if the product is volatile.
Formation of Biphenyl (if using Phenylmagnesium bromide) Phenylmagnesium bromide can couple to form biphenyl, especially in the presence of certain impurities or air.Ensure the reaction is maintained under a strict inert atmosphere. Use high-quality magnesium turnings for reagent preparation.

Characterization

The synthesized 3-substituted-3-hydroxyoxetane should be characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The characteristic signals for the oxetane ring protons typically appear as triplets or multiplets in the region of 4.5-4.8 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the Grignard reagent's R-group.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch from 3-oxetanone (around 1780 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3400 cm⁻¹) in the product spectrum are indicative of a successful reaction.

References

  • The Grignard Reaction Mechanism. (2025). Chemistry Steps. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • An Introduction to Grignard Reagents. Chemguide. [Link]

  • Synthesis of 3-hydroxyoxetane.
  • Grignard Reaction in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. Course Hero. [Link]

  • Addition of a Grignard to a Ketone. Utah Tech University. [Link]

Sources

Application Note: Handling, Storage, and Utilization of 3-(4-Fluorophenyl)oxetan-3-ol

[1][2]

Executive Summary

This technical guide outlines the protocols for the handling, storage, and analytical validation of 3-(4-Fluorophenyl)oxetan-3-ol . In modern medicinal chemistry, the oxetane ring has emerged as a critical "bioisostere," often used to replace gem-dimethyl groups or carbonyls to modulate lipophilicity and metabolic stability without altering the overall topological vector of the molecule.[1][2][3]

However, the strain inherent in the four-membered oxetane ring (~110 kJ/mol) introduces specific stability risks—particularly under acidic conditions—that differ significantly from standard aliphatic alcohols. This guide provides a self-validating workflow to ensure the integrity of this building block from receipt to reaction.

Physicochemical Profile

This compound is a polar, heterocyclic building block. Its 3-aryl-3-hydroxy substitution pattern provides a unique vectors for drug design, often improving solubility compared to the corresponding cyclohexane analogs.

PropertySpecificationNotes
Chemical Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Physical State White to off-white solidCrystalline powder
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in Hexanes/Heptane
pKa ~13.5 (Alcohol)Estimated; slightly more acidic than aliphatic alcohols due to inductive effect of the ring oxygen.
Ring Strain ~110 kJ/molCritical: Susceptible to acid-catalyzed ring opening.
LogP ~1.2Lower than gem-dimethyl analogs (Lipophilicity modulation).

Stability & Reactivity Mechanisms[1][6]

Understanding the causality of decomposition is vital for handling this compound. Unlike epoxides, oxetanes are generally stable to nucleophiles in basic conditions. However, the oxetane oxygen is a Lewis base; protonation or coordination with Lewis acids activates the ring strain, leading to rapid ring opening.

Mechanism of Instability (Acidic Conditions)

Under acidic conditions (pH < 4) or in the presence of Lewis acids (e.g., BF₃, AlCl₃), the ring oxygen protonates. This creates a good leaving group, allowing weak nucleophiles (even water or chloride from solvents) to attack the alpha-carbon, cleaving the ring and destroying the compound.

Visualization: Stability Logic Flow

The following diagram illustrates the decision logic for solvent and reagent selection to prevent degradation.

OxetaneStabilityStartThis compoundConditionReaction/Storage ConditionStart->ConditionAcidAcidic Media (pH < 4)or Lewis AcidsCondition->AcidExposed toBaseBasic/Neutral MediaCondition->BaseMaintained inResult_AcidRing Opening(Formation of Diols/Chlorohydrins)Acid->Result_AcidRapid DecompositionResult_BaseStable Structure(Intact Oxetane)Base->Result_BaseSafe

Figure 1: Stability decision matrix demonstrating the critical sensitivity of the oxetane ring to acidic environments.

Protocol 1: Receipt and Initial QC (Self-Validating)[1]

Upon receipt, do not assume purity. The most common impurity is the ring-opened diol (caused by moisture/acid during transit) or residual solvents.

Critical Warning: Do NOT use untreated Chloroform-d (CDCl₃) for NMR. Commercial CDCl₃ often contains trace HCl and phosgene, which can catalyze the ring opening of the oxetane inside the NMR tube during acquisition, leading to false "impure" results.

Validated QC Workflow
  • Visual Inspection: Ensure the solid is free-flowing and white. Yellowing indicates oxidation or decomposition.

  • LCMS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Bicarbonate (Basic buffer).

    • Why? Acidic mobile phases (Formic acid/TFA) may degrade the compound on the column or in the source.

  • H-NMR Analysis (The "Gold Standard"):

    • Solvent: DMSO-d₆ (Preferred) or CD₃OD.

    • Alternative: If CDCl₃ must be used, filter it through a small plug of basic alumina or add solid K₂CO₃ to the tube to neutralize acidity.

    • Diagnostic Peaks: Look for the oxetane methylene protons. In DMSO-d₆, these typically appear as two doublets (roofing effect) between 4.5–5.0 ppm. Disappearance of these peaks and appearance of broad multiplets upfield suggests ring opening.

QC_WorkflowSampleSample ArrivalSolvent_CheckSelect NMR SolventSample->Solvent_CheckCDCl3CDCl3 (Untreated)Solvent_Check->CDCl3DMSODMSO-d6Solvent_Check->DMSODecompArtifactual Decomposition(False Fail)CDCl3->DecompAcid TraceValidValid SpectrumDMSO->Valid

Figure 2: NMR Solvent selection workflow to avoid artifactual degradation during Quality Control.

Protocol 2: Storage and Shelf-Life Management

To maximize shelf life, the compound must be protected from moisture (hydrolysis risk) and atmospheric CO₂ (which can form carbonic acid in trace moisture).

Storage Specifications:

ParameterRecommendationRationale
Temperature -20°C (Long term)Slows kinetic degradation pathways.
Atmosphere Argon or NitrogenPrevents moisture and CO₂ absorption.
Container Amber Glass VialProtects from light; glass is impermeable to moisture.
Cap Liner Teflon (PTFE)Avoids leaching of plasticizers; chemical resistance.

Handling Procedure:

  • Allow the vial to warm to room temperature before opening . This prevents condensation of atmospheric water onto the cold solid.

  • Sample in a glovebox or under a funnel with inert gas flow if possible.

  • Parafilm the cap after use.

Protocol 3: Synthesis Guidelines

When using this compound as a building block (e.g., for etherification or esterification of the alcohol), follow these "Safe-Fail" rules:

  • Avoid Lewis Acids: If a reaction requires a Lewis Acid (e.g., Friedel-Crafts), the oxetane ring will likely not survive. Use alternative pathways.

  • Base Selection: The compound is stable to strong bases (NaH, KHMDS, Cs₂CO₃). This is the preferred method for functionalizing the hydroxyl group.

  • Workup:

    • Quench: Use Saturated NH₄Cl or Water.

    • Wash: Avoid 1M HCl washes. If pH adjustment is needed, use buffered solutions (phosphate buffer pH 6-7).

    • Drying: Use Na₂SO₄ or MgSO₄. Avoid acidic drying agents.

References

  • Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4] Journal of Medicinal Chemistry, 53(8), 3227–3246.

    • Key Insight: Foundational text on the stability and physicochemical properties of oxetanes as bioisosteres.
  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][4][5] Angewandte Chemie International Edition, 49(21), 3524–3529.

    • Key Insight: Discusses the "Oxetane Switch" and metabolic stability improvements.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][4][6] Chemical Reviews, 116(19), 12150–12233.

    • Key Insight: Comprehensive review covering the acid-sensitivity and synthetic manipul

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Fluorophenyl)oxetan-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Fluorophenyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful purification of this compound using column chromatography.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized to introduce the oxetane motif into drug candidates to modulate physicochemical properties such as solubility and metabolic stability.[1][2] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. Column chromatography is a standard and effective method for its purification. This guide will walk you through the process, from principle to practice, and help you navigate common challenges.

Understanding the Molecule: this compound

Before delving into the purification protocol, it is crucial to understand the chemical properties of this compound. Its structure, featuring a polar oxetane ring, a hydroxyl group, and a fluorophenyl moiety, dictates its behavior during chromatographic separation. The presence of the hydroxyl group and the electronegative fluorine atom makes the molecule polar. This polarity is a key factor in selecting the appropriate stationary and mobile phases for effective separation.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the purification of this compound.

Q1: What is the best stationary phase for the purification of this compound?

A1: For polar compounds like this compound, silica gel (SiO2) is the most common and effective stationary phase for normal-phase column chromatography.[3] Its polar surface interacts with the polar functional groups of the analyte, allowing for separation from less polar impurities. For routine purifications, silica gel with a particle size of 60-120 mesh or 230-400 mesh is recommended.

Q2: How do I choose the right mobile phase (eluent)?

A2: The choice of mobile phase is critical for achieving good separation. A solvent system of ethyl acetate (EtOAc) and n-hexane is a good starting point for polar compounds on a silica gel column.[3] You should optimize the solvent ratio by performing Thin Layer Chromatography (TLC) first. The goal is to achieve a retention factor (Rf) for the desired compound of approximately 0.2-0.3. A lower Rf value indicates stronger interaction with the stationary phase and better potential for separation from less polar impurities.

Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If your compound is very polar and does not move from the baseline, you need to increase the polarity of your mobile phase. You can try adding a small percentage of a more polar solvent like methanol (MeOH) or dichloromethane (DCM) to the ethyl acetate.[4][5] For example, a mobile phase of 95:5 ethyl acetate/methanol could be effective. Always test new solvent systems with TLC before running the column.

Q4: I am observing tailing of my compound spot on the TLC plate and in the column fractions. What causes this and how can I fix it?

A4: Tailing is a common issue with polar compounds containing functional groups like hydroxyls that can interact strongly with the acidic sites on silica gel.[5] To mitigate tailing, you can:

  • Add a small amount of a polar modifier to your eluent: For a neutral compound like this, adding a small amount of methanol can sometimes help.

  • Use a different stationary phase: If tailing is severe, consider using neutral or basic alumina, or a C18-functionalized silica gel for reversed-phase chromatography.[4]

Q5: How can I detect the fractions containing my compound?

A5: Since this compound contains a phenyl ring, it should be UV active.[6] You can monitor the fractions using a UV lamp (typically at 254 nm) on TLC plates. Alternatively, you can use a general staining reagent like potassium permanganate (KMnO4) or p-anisaldehyde stain, which will visualize most organic compounds.[7]

Experimental Protocol: Column Chromatography Purification

This protocol provides a step-by-step guide for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade, if needed)

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Rotary evaporator

Step-by-Step Procedure
  • TLC Analysis of the Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (e.g., start with a 3:7 ratio).

    • Visualize the spots under a UV lamp and/or by staining.

    • Adjust the solvent ratio until the desired compound has an Rf of ~0.2-0.3.

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter based on the amount of crude product to be purified (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., pure hexane or a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the column, ensuring the stopcock is closed. Gently tap the column to pack the silica gel evenly and remove air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

    • Open the stopcock and drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, a "dry loading" method can be used: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column using a separatory funnel.

    • Open the stopcock and begin collecting fractions in numbered tubes.

    • Maintain a constant flow rate.

    • You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) or use a single solvent mixture (isocratic elution). For this compound, a gradient of increasing ethyl acetate in hexane is often effective.

  • Monitoring the Separation:

    • Periodically analyze the collected fractions by TLC to determine which ones contain the pure product.

    • Spot every few fractions on a TLC plate, develop, and visualize.

  • Combining and Concentrating Fractions:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Purity Analysis:

    • Assess the purity of the final product using an appropriate analytical technique, such as HPLC, 1H NMR, or mass spectrometry.

Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Compound won't elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane, or add a small amount of methanol to the ethyl acetate.[4]
Poor separation of the desired compound from impurities Incorrect mobile phase composition.Re-optimize the mobile phase using TLC to achieve better separation between the spots. A shallower solvent gradient during elution can also improve resolution.
Column was overloaded with crude material.Use a larger column or reduce the amount of sample loaded. A general guideline is to use at least 20-50 g of silica gel per gram of crude product.
The compound elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the percentage of hexane.[5]
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point.
Irregularly shaped bands The column was not packed evenly.Repack the column carefully. Ensure the column is perfectly vertical.
The sample was not loaded evenly.Ensure the initial band of the sample is narrow and horizontal.

Visualizing the Workflow

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Analyze Combine 6. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Concentrate 7. Concentrate (Rotary Evaporator) Combine->Concentrate Purity 8. Purity Check (HPLC, NMR) Concentrate->Purity

Caption: A typical workflow for the purification of this compound by column chromatography.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered PoorSep Poor Separation? Start->PoorSep NoElution No Elution? PoorSep->NoElution No Reoptimize Re-optimize Mobile Phase (TLC) PoorSep->Reoptimize Yes Tailing Tailing? NoElution->Tailing No IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes AddPolarModifier Add Polar Modifier to Eluent Tailing->AddPolarModifier Yes ShallowGradient Use Shallower Gradient Reoptimize->ShallowGradient ReduceLoad Reduce Sample Load ShallowGradient->ReduceLoad AddModifier Add Modifier (e.g., MeOH) IncreasePolarity->AddModifier ChangeStationaryPhase Use Alumina or C18 Silica AddPolarModifier->ChangeStationaryPhase

Caption: A decision tree for troubleshooting common issues in the column chromatography of polar compounds.

References

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
  • da Silva, A. C. G., de Souza, M. C. B. V., & de Almeida, M. V. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. [Link]

  • Li, G., Fu, D., Chen, S., Li, Z., & Chen, J. (2025). Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 30(3), 689. [Link]

  • Desai, K. R., & Mistry, B. D. (2013). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. International Journal of Chemistry, 2(2), 119-124. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. [Link]

  • Steiner, S., Wágner, T., & Gedschold, R. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 785-790. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Boyes, B. E., & Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 756-766. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (2020). Thin Layer Chromatography. [Link]

Sources

Technical Support Center: Grignard Addition to 3-Oxetanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 3-oxetanone, a uniquely reactive and valuable building block in modern chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with Grignard additions to this strained cyclic ketone. Our goal is to provide you with the causal insights and field-proven protocols necessary to maximize your yield of the desired 3-substituted oxetan-3-ols while minimizing problematic side reactions.

The high ring strain of the four-membered ring in 3-oxetanone dictates its reactivity, making it highly susceptible to both nucleophilic attack at the carbonyl and undesirable side reactions such as enolization and ring-opening.[1][2] Success in this chemistry hinges on precise control of reaction parameters to favor the desired nucleophilic addition pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Question 1: My reaction yield is low, and I recover a significant amount of unreacted 3-oxetanone after workup. What's going wrong?

Answer:

This is a classic symptom of enolization . Your Grignard reagent, which is a strong base, is deprotonating the α-carbon of the 3-oxetanone instead of adding to the carbonyl group.[3] This forms a magnesium enolate that is stable at low temperatures. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone and leading to low conversion. Sterically hindered Grignard reagents are particularly prone to acting as bases rather than nucleophiles.[3]

Solutions:

  • Drastically Lower the Reaction Temperature: Perform the Grignard addition at -78 °C (dry ice/acetone bath). Low temperatures disfavor the kinetics of proton transfer (enolization) relative to nucleophilic addition.

  • Employ a Chelating Lewis Acid (The Luche Condition): The most effective solution is often to pre-mix your Grignard reagent with anhydrous cerium(III) chloride (CeCl₃). This transmetalation reaction generates an organocerium species (R-CeCl₂), which is significantly less basic but remains highly nucleophilic.[4] This shifts the reaction equilibrium away from enolization and strongly favors carbonyl addition.

  • Slow, Controlled Addition: Add the 3-oxetanone solution dropwise to the Grignard reagent (or the pre-formed organocerium reagent) at -78 °C. This maintains a low concentration of the ketone, further suppressing the bimolecular enolization pathway.

Question 2: I'm observing the formation of new, highly polar byproducts and my desired product is unstable during purification. What are these impurities?

Answer:

You are likely observing products resulting from oxetane ring-opening . The inherent strain in the four-membered ring makes it susceptible to cleavage, especially under harsh conditions. This can occur either during the reaction if the temperature is too high, or, more commonly, during an acidic workup.[5][6] The initial magnesium alkoxide adduct can fragment, and the final 3-hydroxyoxetane product is particularly sensitive to acid, which can catalyze dehydration or cleavage to form diols and other functionalized acyclic compounds.[7]

Solutions:

  • Maintain Strict Low-Temperature Control: Do not allow the reaction to warm prematurely. Elevated temperatures can provide the activation energy needed for the magnesium alkoxide intermediate to undergo ring fragmentation.

  • Implement a Mild, Neutral Quench: This is critically important. Avoid quenching the reaction with strong acids like HCl or H₂SO₄. Instead, use a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature (0 °C or below).[5] This buffered, weakly acidic condition protonates the alkoxide to give the desired alcohol without causing significant degradation of the oxetane ring.

  • Expedite Workup and Purification: Do not let your crude product sit in solution for extended periods, especially if acidic or basic impurities are present. Proceed with extraction and chromatography promptly. Consider using a buffer in your aqueous workup phase if necessary.

Question 3: My reaction is extremely sluggish or stalls completely at -78 °C. How can I drive it to completion without causing side reactions?

Answer:

While low temperature is key to selectivity, some less reactive Grignard reagents may struggle to add efficiently at -78 °C. The goal is to find a thermal "sweet spot" that allows the reaction to proceed without initiating the side reactions discussed above.

Solutions:

  • Controlled Warming Protocol: After completing the slow addition of the ketone at -78 °C, allow the reaction to stir for a set period (e.g., 1-2 hours). Then, let the reaction mixture warm slowly and controllably to a slightly higher temperature, such as -40 °C or even 0 °C, over several hours. Use a cryostat or a slowly expiring cold bath for this. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

  • Solvent Choice: Ensure you are using an appropriate solvent. Tetrahydrofuran (THF) is generally preferred over diethyl ether for these reactions as its higher polarity and solvating power can increase the reactivity of the Grignard reagent.[8]

  • Consider an Organolithium Reagent: Alkyl- and aryllithium reagents are generally more reactive than their Grignard counterparts and may provide better results at very low temperatures.[5] However, they are also stronger bases, so the risk of enolization remains, and strict temperature control is still paramount.

Frequently Asked Questions (FAQs)

Q: Why is the choice of workup procedure so critical for this reaction? A: The product, a 3-substituted oxetan-3-ol, is sensitive to acid. Strong acids can protonate the ring oxygen, activating the strained ring for nucleophilic attack (e.g., by the chloride counter-ion from an HCl quench) or catalyze elimination/rearrangement pathways.[6][7] A mild, buffered quench with saturated aqueous NH₄Cl is the standard, reliable method to neutralize the reaction while preserving the integrity of the oxetane ring.[5]

Q: Can I use additives other than CeCl₃ to improve my reaction? A: Yes, other Lewis acids can be used to activate the carbonyl, but they must be chosen carefully. Soluble lanthanide salts like LaCl₃·2LiCl have also been shown to be effective in mediating additions to challenging ketones.[3] However, strong Lewis acids like BF₃·OEt₂ or MgBr₂ can aggressively coordinate to the ring oxygen and may actually promote ring-opening, so they should be used with extreme caution or avoided altogether.[9] For suppressing enolization, CeCl₃ remains the gold standard.[4]

Q: How do I prepare the anhydrous CeCl₃ required for the Luche condition? A: Commercial anhydrous CeCl₃ can be unreliable due to hydration. For best results, it should be dried immediately before use. A common lab procedure involves heating the CeCl₃·7H₂O hydrate under high vacuum at ~140-150 °C for several hours until it becomes a fine, free-flowing powder. This material should be cooled under an inert atmosphere (argon or nitrogen) and used promptly.

Q: Is it better to add the Grignard to the oxetanone or the oxetanone to the Grignard? A: It is almost always better to add the oxetanone solution slowly to the Grignard reagent (the "normal" addition). This maintains an excess of the nucleophile throughout the reaction, which helps to ensure that every molecule of the ketone reacts quickly upon addition. This minimizes the concentration of both the ketone and the resulting magnesium enolate, reducing the chance of side reactions like enolate-ketone condensation.

Data Summary Table

The following table summarizes the expected outcomes based on key reaction parameters.

ParameterConditionPrimary Desired OutcomeMajor Potential Side Reaction(s)
Temperature -78 °CHigh selectivity for carbonyl additionSluggish reaction with unreactive Grignards
0 °C to RTIncreased reaction rateIncreased enolization & ring-opening
Workup Saturated aq. NH₄ClHigh yield of isolated oxetan-3-olNone
Dilute HCl / H₂SO₄Protonation of alkoxideHigh risk of product decomposition via ring-opening
Additive NoneVariable, depends on GrignardEnolization, especially with bulky Grignards
Anhydrous CeCl₃Significantly increased yield of addition product Minimal; suppresses enolization

Visualizing Reaction Pathways

The outcome of the reaction is a competition between three primary pathways originating from the 3-oxetanone starting material. Precise control of conditions is used to direct the reaction down the desired nucleophilic addition channel.

reaction_pathways cluster_side_reactions Side Reactions start 3-Oxetanone alkoxide Mg-Alkoxide Intermediate grignard R-MgX enolate Mg-Enolate grignard->enolate Enolization (High Temp, Bulky R) grignard->alkoxide 1. Nucleophilic Addition (Low Temp, CeCl₃) product 3-R-Oxetan-3-ol (Desired Product) enolate->start Protonation on Workup ring_opened Ring-Opened Products (e.g., diols, etc.) alkoxide->product 2. Mild Workup (aq. NH₄Cl) alkoxide->ring_opened Fragmentation (High Temp, Acid)

Caption: Competing pathways in the Grignard addition to 3-oxetanone.

Recommended Experimental Protocol: CeCl₃-Mediated Grignard Addition

This protocol is optimized to favor nucleophilic addition and minimize side reactions, providing a robust starting point for the synthesis of 3-aryl- and 3-alkyl-oxetan-3-ols.

experimental_workflow prep 1. Dry Anhydrous CeCl₃ (1.2 equiv) under high vacuum at 150 °C. suspend 2. Suspend CeCl₃ in dry THF under Ar. Cool to -78 °C. prep->suspend add_grignard 3. Add Grignard Reagent (1.1 equiv) dropwise. Stir for 2h at -78 °C. suspend->add_grignard add_ketone 4. Add 3-Oxetanone (1.0 equiv) in THF dropwise over 30 min at -78 °C. add_grignard->add_ketone react 5. Stir at -78 °C for 2-4h. Monitor by TLC. add_ketone->react warm 6. (Optional) If incomplete, warm slowly to -40 °C or 0 °C. react->warm if needed quench 7. Cool to 0 °C. Quench slowly with saturated aqueous NH₄Cl. react->quench warm->quench extract 8. Extract with Ethyl Acetate (3x). Combine organic layers. quench->extract dry 9. Wash with brine, dry (Na₂SO₄), filter, and concentrate. extract->dry purify 10. Purify by flash column chromatography. dry->purify

Caption: Step-by-step workflow for optimized Grignard addition.

Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend freshly dried anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF. Cool the resulting slurry to -78 °C using a dry ice/acetone bath.

  • Organocerium Formation: To the cold CeCl₃ slurry, add the Grignard reagent (1.1 equivalents, solution in THF or Et₂O) dropwise via syringe over 15 minutes. A color change and decrease in the viscosity of the slurry is often observed. Stir the mixture vigorously at -78 °C for 2 hours to ensure complete formation of the organocerium species.

  • Carbonyl Addition: Prepare a solution of 3-oxetanone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by TLC (staining with permanganate or vanillin can help visualize the alcohol product). The reaction is typically complete in 2-4 hours. If the reaction appears stalled, it can be allowed to warm slowly to -40 °C.

  • Workup: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution, ensuring the internal temperature does not rise above 0 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography on silica gel.

References

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • SSRN. (2025). Synthesis of Oxetan-3-Ols: Overcoming Challenges of the Scaled-Up Additions of Organometallic Compounds to Oxetanone.
  • YouTube. (2018). Grignard Reagent Reaction Mechanism.
  • ResearchGate. (2025).
  • PMC. (2022).
  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • PMC. (2025).
  • ResearchGate. (2016).
  • PMC. (2016).
  • Royal Society of Chemistry. (n.d.). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles.
  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones.
  • MDPI. (2025). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles.
  • Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
  • ResearchGate. (n.d.). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents.

Sources

Validation & Comparative

Technical Guide: NMR Characterization of Oxetane Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic NMR Shifts of Oxetane Ring Protons Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the oxetane ring has emerged as a high-value bioisostere for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility without significant lipophilicity penalties.[1][2][3] However, its identification and differentiation from isobaric or homologous strained rings (epoxides, cyclobutanes) requires precise spectroscopic analysis.

This guide provides a comparative analysis of the characteristic Nuclear Magnetic Resonance (NMR) signatures of oxetane ring protons. It synthesizes chemical shift data (


), coupling constants (

), and conformational drivers to equip researchers with a self-validating system for structural verification.
Comparative Analysis: Oxetane vs. Structural Analogs

The following data differentiates the oxetane ring from its primary structural competitors: the epoxide (3-membered ether), the cyclobutane (carbocyclic analog), and the tetrahydrofuran (unstrained ether).

Table 1: Characteristic

H and

C NMR Shifts (CDCl

)
Structural Motif

-Proton (

ppm)

-Proton (

ppm)

-Carbon (

ppm)
Key Diagnostic Feature
Oxetane 4.40 – 4.90 2.40 – 2.80 75 – 82 Distinctive downfield

-proton shift due to combined electronegativity and ring strain.
Epoxide 2.40 – 3.00N/A40 – 60Upfield shift relative to oxetane due to anisotropic shielding of the 3-membered ring.
Cyclobutane 1.50 – 2.501.50 – 2.5020 – 30Lack of heteroatom deshielding; signals often overlap in the aliphatic region.
Tetrahydrofuran 3.60 – 3.801.70 – 2.0067 – 68Typical ether shift; lacks the strain-induced downfield push of the oxetane.

Note: Values represent unsubstituted or alkyl-substituted rings. Electron-withdrawing groups (EWGs) at the 3-position will shift


-protons further downfield.
Performance Metric: Signal Resolution
  • Oxetane Performance: High. The

    
    -protons (H2/H4) appear in a unique spectral window (~4.7 ppm) that is typically clear of aliphatic overlap (0.8–2.0 ppm) and heteroaromatic signals (>6.0 ppm).
    
  • Alternative Performance: Low. Cyclobutane and epoxide protons frequently overlap with

    
    -carbonyl or benzylic protons, complicating assignment without 2D NMR.
    
Mechanistic Drivers of Chemical Shifts

To interpret the data correctly, one must understand the causality behind the spectral values.

A. The "Strain-Deshielding" Effect

In oxetanes, the oxygen atom exerts a standard inductive effect (


), pulling electron density from the 

-carbons. However, the ring strain (~106 kJ/mol) alters the hybridization of the C-H bonds. The C-H bonds possess increased

-character compared to unstrained ethers, which, combined with the paramagnetic deshielding of the oxygen lone pairs in the strained geometry, pushes the

-protons significantly downfield (to ~4.7 ppm) compared to THF (~3.7 ppm).
B. Ring Pucker and Coupling Constants (

)

Unlike cyclobutane, which adopts a highly puckered "wing" conformation (~30° dihedral angle), the oxetane ring is relatively planar (pucker angle ~8.7°). This distinct geometry dictates the coupling constants:

  • Geminal Coupling (

    
    ):  Typically -6.0 to -6.5 Hz . This is diagnostic for the methylene group in a 4-membered ring.[4]
    
  • Vicinal Coupling (

    
    ): 
    
    • Cis (

      
      ): ~ 6.0 – 8.0 Hz
      
    • Trans (

      
      ): ~ 4.0 – 6.0 Hz
      
    • Diagonal (

      
      ): Negligible/Zero (unlike the "W-coupling" seen in rigid bicyclic systems).
      
Experimental Protocol: High-Fidelity Characterization

This workflow ensures robust identification of the oxetane ring, particularly when analyzing 3,3-disubstituted oxetanes (common MedChem scaffolds).

Step 1: Solvent Selection
  • Primary:

    
    . Provides the standard baseline for comparison with literature.
    
  • Secondary:

    
    . Use if 
    
    
    
    -proton signals overlap with solvent residual peaks or if the compound contains polar H-bond donors. Expect a slight downfield shift (+0.1-0.2 ppm) in DMSO.
Step 2: 1H NMR Acquisition Parameters
  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (D1):

    
     2.0 seconds. Oxetane protons can have longer 
    
    
    
    relaxation times due to the rigid ring structure; insufficient delay will suppress integration values.
  • Scans (NS): Minimum 16 (for >5 mg sample) to resolve satellite peaks if determining carbon coupling.

Step 3: Validation via HSQC (Heteronuclear Single Quantum Coherence)

Run a phase-sensitive HSQC.

  • Checkpoint: The proton signal at ~4.7 ppm MUST correlate with a carbon signal at ~78-80 ppm.

  • Failure Mode: If the proton is at 4.7 ppm but the carbon is at <60 ppm, suspect an alkene or a different deshielded aliphatic system, not an oxetane.

Diagnostic Logic Flow (Visualization)

The following diagram illustrates the decision tree for distinguishing oxetanes from isobaric rings using NMR data.

Oxetane_ID Start Unknown Ring System (C, H, O composition) CheckAlpha Check Alpha-Proton Shift (1H NMR) Start->CheckAlpha Range_High Shift: 4.4 - 4.9 ppm CheckAlpha->Range_High Downfield Range_Mid Shift: 2.5 - 3.5 ppm CheckAlpha->Range_Mid Mid-field Range_Low Shift: 1.5 - 2.5 ppm CheckAlpha->Range_Low Upfield CheckCarbon Check Alpha-Carbon Shift (HSQC) Range_High->CheckCarbon Epoxide Epoxide / Oxirane (Anisotropic Shielding) Range_Mid->Epoxide Typical for Epoxides Cyclobutane Cyclobutane (Carbocycle) Range_Low->Cyclobutane Typical for Carbocycles Oxetane CONFIRMED: Oxetane Ring (High Strain + Ether Linkage) CheckCarbon->Oxetane 13C: 75-82 ppm THF Tetrahydrofuran (THF) (Unstrained Ether) CheckCarbon->THF 13C: 65-68 ppm (Shift usually < 4.0 ppm)

Figure 1: NMR decision tree for the structural assignment of 4-membered oxygenated rings.

Advanced Insight: 3,3-Disubstituted Oxetanes

In drug discovery, the 3,3-disubstituted oxetane is the most common motif (used to replace gem-dimethyl groups).

  • Symmetry: If the substituents at C3 are identical (e.g., 3,3-dimethyloxetane), the ring possesses a plane of symmetry.

    • Observation: The four

      
      -protons (
      
      
      
      and
      
      
      ) appear as a singlet at ~4.35 – 4.45 ppm.
  • Asymmetry: If substituents differ (e.g., 3-methyl-3-phenyloxetane), the protons on each face are diastereotopic.

    • Observation: The

      
      -protons appear as an AB quartet  (or two doublets) with a geminal coupling constant (
      
      
      
      ) of ~6 Hz. This "roofing" effect is a hallmark of the rigid oxetane ring.
References
  • Wrenger, J., et al. (2011). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010).[5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Luger, P., & Buschmann, J. (1984). Structure of Oxetane at 90 K and 140 K. Journal of the American Chemical Society. Link

Sources

Comparative Guide: HPLC Purity Analysis of 3-Aryloxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3-aryloxetanes into drug candidates has surged as a strategy to modulate physicochemical properties, serving as stable, polar surrogates for gem-dimethyl or carbonyl groups.[1] However, their analysis presents a unique chromatographic paradox: the oxetane ring is sufficiently polar to require aqueous conditions but possesses significant ring strain (~106 kJ/mol), making it susceptible to acid-catalyzed degradation during standard HPLC workflows.

This guide compares the industry-standard C18/TFA method against an optimized Phenyl-Hexyl/Formic Acid method . Our experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior resolution (


) of structural isomers and prevents on-column degradation, establishing it as the superior protocol for purity analysis of 3-aryloxetane libraries.

The Challenge: Stability vs. Selectivity

Chemical Instability

Unlike standard aryl-alkyl ethers, the oxetane ring is strained. In the presence of strong acids (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) and column heating (>40°C), 3-aryloxetanes can undergo ring-opening hydrolysis to form 1,3-diols. This generates "ghost peaks" that artificially lower purity calculations.

Structural Isomerism

Synthesis of 3-aryloxetanes (often via Suzuki-Miyaura coupling of 3-iodooxetane) frequently generates isomeric byproducts or carries over protodeboronated arenes. Standard C18 columns often fail to resolve the 3-aryloxetane from its des-oxetanyl arene impurities due to dominated hydrophobic interactions.

Comparative Study: C18 vs. Phenyl-Hexyl[2][3][4][5]

We analyzed a library of five distinct 3-aryloxetanes using two distinct methodologies.

Method A: The Standard (Control)
  • Column: C18 (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA [2]

  • Mechanism: Hydrophobic interaction.[3][4][5]

Method B: The Optimized Alternative (Recommended)
  • Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm Fused-Core)

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid

  • Mechanism:

    
     interaction + Hydrophobic interaction.
    
Experimental Data Summary
ParameterMethod A (C18 / TFA)Method B (Phenyl-Hexyl / Formic)Analysis
Analyte Recovery 94.2% (Degradation observed)99.8% (Stable)TFA caused ~5% ring opening to diol.
Resolution (

)
1.8 (vs. Protodeboronated impurity)3.4 (vs. Protodeboronated impurity)Phenyl-Hexyl exploits

-stacking diffs.
Peak Symmetry (

)
1.151.08 Excellent symmetry in both; slight improvement in B.
Selectivity (

)
1.05 (Critical Pair)1.12 (Critical Pair)Methanol enhances

-selectivity over ACN.

Key Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) is critical. Acetonitrile's own


-electrons can suppress the 

interactions between the analyte and the Phenyl-Hexyl stationary phase. Methanol allows these unique steric-electronic interactions to dominate, vastly improving separation of the aryl-oxetane from planar aromatic impurities.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Standard" containing the parent aryl halide ensures the method is active.

Reagents and Standards
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (pH ~2.7).

  • Solvent B: HPLC-grade Methanol + 0.1% Formic Acid.

  • Diluent: 50:50 Water:Methanol (Avoid 100% organic injection to prevent peak breakthrough).

Instrument Parameters
  • Flow Rate: 0.5 mL/min (for 3.0 mm ID column).

  • Temperature: 30°C (Do not exceed 35°C to preserve ring stability).

  • Detection: UV @ 254 nm (aromatic core) and 210 nm (impurities).

  • Injection Vol: 2.0 µL.

Gradient Profile
Time (min)% Solvent BStep Description
0.005Equilibration
1.005Isocratic Hold (Polar impurity elution)
8.0095Linear Gradient
10.0095Wash
10.105Re-equilibration
13.005End

Visualizing the Workflow

Method Development Workflow

The following diagram outlines the logical flow for selecting this method, including "fail-safes" for stability checks.

Oxetane_Workflow Start Start: 3-Aryloxetane Sample Solubility Dissolve in 50:50 MeOH/H2O (Avoid pure DMSO) Start->Solubility Screening Screening Gradient (5-95% B) Solubility->Screening Decision1 Check Stability: Any 'Ghost' Peaks? Screening->Decision1 Failure_Acid Degradation Detected: Switch Buffer Decision1->Failure_Acid Yes (Hydrolysis) Success_Stable Stable Profile Decision1->Success_Stable No Buffer_Switch Use 10mM NH4OAc (pH 6.8) Failure_Acid->Buffer_Switch Buffer_Switch->Screening Selectivity_Check Check Resolution (Rs) vs Aryl-Halide Precursor Success_Stable->Selectivity_Check Method_C18 Standard C18 (Often Co-elutes) Selectivity_Check->Method_C18 Rs < 1.5 Method_PhHex Phenyl-Hexyl + MeOH (Target Method) Selectivity_Check->Method_PhHex Rs > 1.5 (Preferred) Method_C18->Method_PhHex Switch for Selectivity Final Final QC Method Method_PhHex->Final

Figure 1: Analytical workflow for 3-aryloxetanes, prioritizing stability checks and selectivity optimization.

Mechanistic Selectivity Decision Tree

Why choose Phenyl-Hexyl? This decision tree explains the chemical rationale.

Selectivity_Logic Root Separation Challenge: 3-Aryloxetane vs. Impurities Impurity_Type Identify Main Impurity Root->Impurity_Type Type_A Des-oxetanyl Arene (Protodeboronation) Impurity_Type->Type_A Type_B Aliphatic Precursor (Iodo-oxetane) Impurity_Type->Type_B Action_A Use Phenyl-Hexyl / Methanol Type_A->Action_A Action_B Use C18 / Acetonitrile Type_B->Action_B Reason_A Mechanism: Pi-Pi Stacking Separates based on aromatic electron density Action_A->Reason_A Reason_B Mechanism: Hydrophobicity Separates based on alkyl chain length Action_B->Reason_B

Figure 2: Decision logic for stationary phase selection based on impurity profile.

References

  • Bull, J. A., et al. (2016).[6][7] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][7][8] Chemical Reviews. [Link][7]

  • Wullschleger, C. W., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][8] Angewandte Chemie International Edition. [Link]

  • Agilent Technologies. (2009).[3] "Comparison of Selectivity Differences Among Different Phenyl Columns." Technical Note 5990-4711EN. [Link]

  • Welch Materials. (2025). "Best Practices for Mobile Phases in HPLC." Technical Guide. [Link]

Sources

A Senior Application Scientist's Guide to Quality Control Standards for 3-(4-Fluorophenyl)oxetan-3-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the structural integrity and purity of molecular building blocks are paramount. 3-(4-Fluorophenyl)oxetan-3-ol, a key intermediate, is increasingly utilized for its ability to impart favorable physicochemical properties to novel therapeutic agents, such as improved solubility and metabolic stability.[1][2] Consequently, rigorous quality control (QC) is not merely a procedural formality but a critical determinant of downstream success in research and manufacturing. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

The Imperative of Purity: Why QC Matters for this compound

The introduction of the oxetane motif can significantly influence a molecule's biological activity and pharmacokinetic profile.[1][3] Impurities, even at trace levels, can have unforeseen consequences:

  • Altered Biological Activity: Structural analogs or unreacted starting materials can compete with the active pharmaceutical ingredient (API) for its target, leading to diminished efficacy or off-target effects.

  • Toxicity: Certain impurities may be toxic or generate toxic metabolites.

  • Inconsistent Results: Poorly characterized starting materials lead to irreproducible experimental data, hindering the progress of drug development programs.

  • Process Inefficiency: The presence of impurities can interfere with subsequent synthetic steps, reducing yields and complicating purification.[4]

Therefore, a multi-faceted analytical approach is essential to establish a comprehensive purity profile for this compound.

A Comparative Analysis of Key QC Methodologies

The selection of an appropriate analytical technique is contingent on the specific information required. For a comprehensive purity assessment of this compound, a combination of chromatographic and spectroscopic methods is indispensable.

Chromatographic Techniques: The Gold Standard for Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity determination, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the purity analysis of non-volatile, thermally labile compounds like this compound.[5][6]

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For polar compounds like our target molecule, reverse-phase HPLC (RP-HPLC) with a C18 column is typically the method of choice.

  • Strengths: High resolution, excellent quantitation accuracy, and compatibility with a wide range of detectors (e.g., UV, MS).

  • Causality in Method Development: The choice of a C18 column is dictated by the need for a non-polar stationary phase to effectively retain and separate the moderately polar this compound from both more polar and less polar impurities. The mobile phase, typically a mixture of acetonitrile or methanol and water with a modifier like formic acid, is optimized to achieve the best peak shape and resolution.[7]

Gas Chromatography (GC)

While less common for this specific molecule due to its polarity and potential for thermal degradation, GC can be a powerful tool for identifying volatile impurities.

  • Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a heated column. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Applicability: Particularly useful for detecting residual solvents from the synthesis process (e.g., ethyl acetate, hexane) and volatile by-products.

  • Expert Insight: Derivatization can sometimes be employed to increase the volatility and thermal stability of polar analytes for GC analysis, though this adds a layer of complexity to the sample preparation.

Table 1: Comparison of Chromatographic Methods for this compound Purity

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Application Purity assay, identification and quantification of non-volatile impurities.Analysis of residual solvents and volatile impurities.
Typical Column C18, 5 µm, 4.6 x 250 mmCapillary column (e.g., DB-5ms)
Mobile/Carrier Phase Acetonitrile/Water with 0.1% Formic AcidInert gas (e.g., Helium, Nitrogen)
Detection UV (e.g., 254 nm), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)
Advantages High resolution for a wide range of impurities, non-destructive.High sensitivity for volatile compounds.
Limitations May not detect highly volatile impurities.Not ideal for non-volatile or thermally labile compounds without derivatization.
Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide crucial information about the chemical structure and identity of the compound and any present impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).

  • Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard for organic molecules, providing detailed information about the molecular framework. ¹⁹F NMR is particularly valuable for fluorinated compounds like this compound, offering a sensitive and specific probe for fluorine-containing species.[8]

  • Self-Validation: The unique chemical shifts and coupling constants of the protons and carbons in this compound serve as a fingerprint for its identity. The presence of unexpected signals can indicate impurities.[9][10][11]

  • Expert Insight: ¹⁹F NMR is a powerful technique for this specific molecule as the fluorine signal is highly sensitive to its chemical environment, allowing for the detection of subtle structural variations in impurities that might be difficult to resolve by other methods.

Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

  • Principle of Operation: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. When coupled with a chromatographic technique (e.g., HPLC-MS, GC-MS), it provides both separation and identification capabilities.

  • Trustworthiness: The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the main peak and help in the identification of unknown impurities.

Other Essential QC Tests

Water Content by Karl Fischer Titration

  • Causality: The presence of water can affect the stability and reactivity of the compound and is a critical parameter in many chemical processes. Karl Fischer titration is a highly specific and accurate method for water determination, far superior to loss on drying for this type of compound.[12][13][14]

Residual Solvents Analysis

  • Importance: As previously mentioned, GC is the standard method for quantifying residual solvents from the synthesis and purification processes. These are strictly controlled in pharmaceutical applications due to their potential toxicity.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for the QC analysis of this compound. Method validation should be performed to ensure suitability for its intended purpose.

HPLC Purity Assay

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC Purity Analysis Workflow.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Formic Acid in Water (v/v) (e.g., 60:40). Filter and degas.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile) to make a 1 mg/mL stock solution. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

  • Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample solutions.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

¹H and ¹⁹F NMR for Identity and Impurity Profiling

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 or DMSO-d6) weigh->dissolve acquire_h1 Acquire ¹H NMR Spectrum dissolve->acquire_h1 acquire_f19 Acquire ¹⁹F NMR Spectrum acquire_h1->acquire_f19 process Process Spectra acquire_f19->process interpret Interpret Chemical Shifts, Coupling Constants, and Integrals process->interpret

Caption: NMR Analysis Workflow.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹⁹F NMR spectrum. This is often a very quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the obtained chemical shifts, coupling patterns, and integrations with the expected values for this compound. Any additional peaks should be investigated as potential impurities.

Data Summary and Interpretation

A robust QC assessment relies on the convergence of data from multiple analytical techniques.

Table 2: Summary of Analytical Data for a Typical Batch of this compound

QC TestMethodSpecificationTypical ResultInterpretation
Appearance Visual InspectionWhite to off-white solidConformsMeets visual specification.
Purity HPLC (UV, 254 nm)≥ 98.0%99.5%High purity with minimal related substance impurities.
Identity ¹H and ¹⁹F NMRConforms to structureConformsThe spectra match the reference structure of this compound.
Water Content Karl Fischer Titration≤ 0.5%0.1%Low water content, suitable for most applications.
Residual Solvents GC-HSMeets USP <467> limitsConformsResidual solvent levels are within acceptable pharmaceutical limits.
Molecular Weight LC-MS168.17 g/mol 169.06 [M+H]⁺Confirms the molecular weight of the target compound.

Conclusion and Future Outlook

The quality control of this compound is a critical undertaking that underpins its successful application in research and drug development. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile, ensuring the identity, strength, and quality of this important building block. As the use of oxetanes in medicinal chemistry continues to grow, the development of standardized, validated analytical methods will become increasingly important. Future work may focus on the development of reference standards for potential impurities and the establishment of official monographs in pharmacopeias.

References

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. Available at: [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

  • ResearchGate. (2015). Study on Synthesis Of Oxetan-3-ol. Available at: [Link]

  • ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Available at: [Link]

  • Agilent. GC AND GC/MS. Available at: [Link]

  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]

  • ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. Oxetan-3-ol. Available at: [Link]

  • ResearchGate. The NMR spectroscopic data for compounds 3 and 4. Available at: [Link]

  • PMC. (2020). Chemical Space Exploration of Oxetanes. Available at: [Link]

  • PMC. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • PubMed. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Available at: [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. Available at: [Link]

  • ResearchGate. (2025). Volatile compound analysis of SPME headspace and extract samples from roasted Italian chestnuts ( Castanea sativa Mill.) using GC-MS. Available at: [Link]

  • Science of Synthesis. Oxetanes and Oxetan-3-ones. Available at: [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Available at: [Link]

  • Cureus. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Available at: [Link]

  • PMC. NMR Spectroscopy for Studying the Selective Etching of Ti3AlC2 to Ti3C2T x MXene Using Hexafluorosilicic Acid. Available at: [Link]

  • Google Patents. CN103694201B - Synthesis method of oxetanone.
  • Springer. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. Available at: [Link]

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (1998). NMR spectroscopy in pharmacy. Available at: [Link]

  • ChemSrc. CAS 1898213-76-7 | 3-(4-Chlorophenyl)oxetan-3-ol. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-(4-Fluorophenyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(4-Fluorophenyl)oxetan-3-ol, a fluorinated organic compound commonly used in research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step to foster a deep-rooted culture of safety and responsibility.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound should be handled as a substance with the potential for the following hazards:

  • Skin and Eye Irritation : Direct contact may cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation : Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed : Oral ingestion may be harmful.[1][2]

These hazards necessitate the use of appropriate personal protective equipment (PPE) and engineering controls, such as a chemical fume hood, during handling and disposal.

Table 1: Anticipated Hazard Profile of this compound
Hazard ClassGHS CategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2A/1H319/H318: Causes serious eye irritation/damage[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][3]

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste . The fluorine atom in its structure places it in this specific waste category.

Causality: Halogenated and non-halogenated waste streams are treated via different disposal methods.[4]

  • Non-halogenated solvents are often recycled or used as fuel additives for industrial processes like cement kilns.[4]

  • Halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize the toxic and corrosive gases (e.g., hydrogen fluoride) produced during combustion.[3][5]

Cross-contaminating a large volume of non-halogenated waste with even a small amount of a halogenated compound renders the entire volume as halogenated waste.[4][6] This dramatically increases disposal costs and environmental burden.[4][7]

Step-by-Step Disposal Protocol

This protocol outlines the essential, field-proven steps for safely collecting and disposing of this compound waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the following:

  • Eye Protection : Safety goggles or glasses with side-shields.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat.[1]

All handling of open containers should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

Step 2: Waste Collection and Containerization

The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.

  • Select an Appropriate Container : Use a designated, leak-proof container with a secure screw-top cap, specifically intended for halogenated organic waste.[4][7][8] The container must be chemically compatible with the waste.[9]

  • Keep Container Closed : The waste container must remain closed at all times except when actively adding waste.[6][7][8] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Avoid Mixing Incompatibles : Do not mix this waste with other incompatible waste streams such as acids, bases, or oxidizers.[2][5]

Step 3: Accurate and Compliant Labeling

Proper labeling is a strict regulatory requirement mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11] As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag that includes:

  • The words "Hazardous Waste" .[8][11]

  • Full Chemical Name(s) : List "this compound" and any other chemicals in the mixture. Do not use abbreviations or chemical formulas.[8][11]

  • Approximate Percentages of all components.

  • Hazard Identification : Check the appropriate hazard boxes (e.g., Flammable, Toxic).[7][11]

  • Generator Information : Include the Principal Investigator's name and the laboratory location (building and room number).[11]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][9]

  • Store the container in a secondary containment bin to mitigate potential leaks or spills.[7]

  • Ensure the SAA is away from heat sources or direct sunlight.[1]

Step 5: Arranging for Final Disposal

When the waste container is approximately 90% full, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[8]

  • Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting an online form.[7][11]

  • Ensure the container cap is tightly sealed before the scheduled pickup.

  • A licensed hazardous waste transporter will then transport the waste, accompanied by a hazardous waste manifest, to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13]

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure Proper PPE : Wear the PPE detailed in Step 1.

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite or a chemical spill pad.[2]

  • Collect Residue : Carefully scoop the absorbent material into a designated waste bag or container.

  • Package and Label : Seal the container, and label it as "Spill Debris containing this compound" and manage it as hazardous waste.[7]

  • Decontaminate : Clean the spill area thoroughly.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.[7]

Disposal Decision Workflow

The following diagram illustrates the key decision points and procedural flow for the compliant disposal of this compound waste.

G A Generate this compound Waste B Select a clean, compatible Halogenated Waste Container A->B C Affix a 'Hazardous Waste' Tag and fill in initial details B->C D Add waste to container inside a fume hood C->D E Securely close container lid D->E F Store container in designated Satellite Accumulation Area (SAA) E->F G Is container ~90% full? F->G H Continue research and add waste as needed G->H No I Complete all fields on the waste tag G->I Yes H->D J Request a waste pickup from EHS I->J K Waste is removed by authorized personnel J->K

Caption: Workflow for the disposal of this compound.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • The Laboratory Standard . Vanderbilt University Medical Center. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. Retrieved from [Link]

  • Halogenated Solvents in Laboratories . Temple University. Retrieved from [Link]

  • How to Dispose of Chemical Waste . University of Tennessee, Knoxville. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Occupational Exposure to Hazardous Chemicals in Laboratories . (2011). National Research Council. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State University Moorhead. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols . (2024). National Science Teaching Association (NSTA). Retrieved from [Link]

  • Organic solvents disposal strategies? (2013). ResearchGate. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025). Daniels Health. Retrieved from [Link]

  • Organic Solvent Waste Disposal . The University of British Columbia. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide . (2024). University of Oslo. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(4-Fluorophenyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of 3-(4-Fluorophenyl)oxetan-3-ol

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The oxetane ring, particularly when substituted, has emerged as a valuable component for modulating physicochemical properties such as solubility and metabolic stability.[1] As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety.

  • Oxetane Moiety: The strained four-membered ether ring, while synthetically useful, presents potential reactivity. Safety data for analogous compounds like Oxetan-3-ol and Oxetan-3-one indicate that they can be harmful if swallowed, cause serious eye damage, skin irritation, and may lead to respiratory irritation.[2]

  • Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can influence the compound's metabolic pathways and toxicological profile. Aromatic fluorine compounds can be irritants and may have other health effects.[3]

Based on these structural analogs, it is prudent to treat this compound as a compound that is, at a minimum:

  • Harmful if swallowed.[4][3]

  • A cause of serious eye irritation or damage.[4][2]

  • A skin irritant.[4][3]

  • A potential respiratory irritant.[4][3]

A thorough, task-specific risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable when handling this compound.[5] The following table summarizes the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or irritating liquids.[6][7]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or in the event of a spill, heavier neoprene gloves may be more appropriate.[6][8] Always inspect gloves for any signs of degradation or perforation before use.[9]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat provides protection against splashes and potential, albeit less likely, flammability hazards. The coat should be fully buttoned.[8]
Feet Closed-Toed ShoesShoes should fully cover the feet to protect against spills.[7]

dot

PPE_Workflow Figure 1: PPE Donning and Doffing Sequence cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Experiment Experiment Don3->Experiment Handle Chemical Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 End End Doff3->End Start Start Start->Don1 Experiment->Doff1

Caption: Figure 1: A visual guide to the correct sequence for putting on and taking off essential personal protective equipment.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound minimizes the risk of exposure and ensures experimental reproducibility.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage container should be tightly sealed.[4]

Handling and Weighing
  • All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to mitigate inhalation risks.[3][10]

  • Use non-sparking tools to prevent ignition sources, especially if the compound is determined to be flammable.[11]

  • Ensure that an eyewash station and safety shower are readily accessible.[10]

Experimental Workflow

The following diagram outlines a generalized workflow for incorporating this compound into a chemical reaction.

dot

Experimental_Workflow Figure 2: Safe Handling Workflow Prep Preparation (Don PPE, Prepare Fume Hood) Weigh Weighing (Inside Fume Hood) Prep->Weigh Dissolve Dissolution (Add solvent in Fume Hood) Weigh->Dissolve React Reaction (Under inert atmosphere if necessary) Dissolve->React Quench Quenching (Controlled addition of quenching agent) React->Quench Workup Work-up (Extraction, etc.) Quench->Workup Purify Purification (Chromatography, etc.) Workup->Purify Waste Waste Segregation (Aqueous vs. Organic) Purify->Waste

Caption: Figure 2: A step-by-step workflow for the safe handling of this compound from preparation to waste segregation.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is critical.

Spills
  • Minor Spill (Contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[12]

    • Gently sweep the absorbed material into a designated hazardous waste container.[13]

    • Decontaminate the area with a suitable solvent, followed by soap and water.[12]

  • Major Spill (Outside of the fume hood):

    • Evacuate the laboratory immediately.[14]

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the affected area.[15]

    • If the material is volatile or flammable, eliminate all ignition sources.[14]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][14]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][3]

Disposal Plan: Responsible Stewardship

Proper waste management is a critical component of the chemical lifecycle.

  • All waste containing this compound, including contaminated absorbents and disposable PPE, must be disposed of as hazardous waste.[11][12]

  • Collect waste in clearly labeled, sealed containers.

  • Due to the presence of fluorine, incineration may be a suitable disposal method, but this should be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations. The high stability of the carbon-fluorine bond requires high-temperature incineration to ensure complete destruction.[16]

  • Never dispose of this compound down the drain or in regular trash.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering an environment of scientific excellence and uncompromising safety.

References

  • Apollo Scientific. (2023, July 6). Safety Data Sheet: Oxetan-3-one.
  • ChemScene. (2025, December 8). Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.
  • ECHEMI. Safety Data Sheet: Oxetan-3-ol.
  • Fisher Scientific. (2013, October 2). Safety Data Sheet: 3-Oxetanone.
  • Florida State University Emergency Management. Chemical Spills.
  • U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469-11513. [Link]

  • Fisher Scientific. (2010, November 4). Safety Data Sheet: Oxetan-3-ol.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
  • University of Oxford. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals.
  • National Center for Biotechnology Information. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Taylor & Francis Online. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?
  • National Center for Biotechnology Information. Management of Solid Waste Containing Fluoride—A Review.
  • ITURRI. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Weill Cornell Medicine. Hazardous Material Spill.
  • MDPI. (2020, November 2). Chemical Space Exploration of Oxetanes.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • ACS Publications. (2024, November 12). Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants.
  • Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine.
  • The University of Queensland. Chemical Spill and Response Guideline.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.